molecular formula C10H6N2O2 B108548 1-Hydroxy-2-oxoquinoline-3-carbonitrile CAS No. 16166-26-0

1-Hydroxy-2-oxoquinoline-3-carbonitrile

Cat. No. B108548
CAS RN: 16166-26-0
M. Wt: 186.17 g/mol
InChI Key: YSQLEVUGIPAOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-oxoquinoline-3-carbonitrile, also known as 3-cyano-4(1H)-quinolone or 4-quinolone-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C10H5N3O. It is a derivative of quinoline and is a yellow crystalline solid. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 1-Hydroxy-2-oxoquinoline-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the DNA gyrase enzyme. This enzyme is essential for bacterial DNA replication and is a target for many antibiotics. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to inhibit the growth of fungi by disrupting the fungal cell membrane.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Hydroxy-2-oxoquinoline-3-carbonitrile are still being studied. However, it has been shown to possess antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This property could be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Hydroxy-2-oxoquinoline-3-carbonitrile in lab experiments include its potent antibacterial and antifungal activity, as well as its ability to inhibit the activity of various enzymes. In addition, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Hydroxy-2-oxoquinoline-3-carbonitrile. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new antibiotics and antifungal agents. In addition, the potential use of this compound as a catalyst in organic synthesis is another area that could be explored. Finally, the study of the toxicity of this compound and its effects on the environment is an important area that needs further investigation.

Synthesis Methods

The synthesis of 1-Hydroxy-2-oxoquinoline-3-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzonitrile with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction with a suitable reagent such as phosphorus oxychloride to yield the final product. Other methods of synthesis include the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate and the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate followed by the reaction with triethyl orthoformate.

Scientific Research Applications

1-Hydroxy-2-oxoquinoline-3-carbonitrile has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antibacterial and antifungal activity against various pathogens. It has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a potential candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

16166-26-0

Product Name

1-Hydroxy-2-oxoquinoline-3-carbonitrile

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

1-hydroxy-2-oxoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O2/c11-6-8-5-7-3-1-2-4-9(7)12(14)10(8)13/h1-5,14H

InChI Key

YSQLEVUGIPAOOW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N

synonyms

1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarbonitrile

Origin of Product

United States

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